5-Ethyl-2-thiouracil
Overview
Description
5-Ethyl-2-thiouracil is a modified nucleobase with the empirical formula C6H8N2OS and a molecular weight of 156.21 g/mol . It is a derivative of thiouracil, where the hydrogen atom at the 5-position of the uracil ring is replaced by an ethyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 5-Ethyl-2-thiouracil is the thyroid gland . This compound is actively concentrated by the thyroid gland against a concentration gradient .
Mode of Action
This compound acts to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . Its primary effect is to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This is an important step in the synthesis of thyroxine and triiodothyronine .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of thyroid hormones. By inhibiting the iodination of tyrosine residues in thyroglobulin, this compound disrupts the production of thyroxine and triiodothyronine . These hormones play crucial roles in regulating metabolic processes in the body.
Pharmacokinetics
Similar compounds like methimazole have a half-life of 3 to 5 hours with a total clearance of about 200ml/minute . Some studies have shown an increased rate of metabolism of antithyroid drugs in hyperthyroidism, in particular for methimazole .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of thyroid hormones, leading to a reduction in the metabolic rate . This can help manage conditions like hyperthyroidism, where there is an overproduction of thyroid hormones.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the ring in the uracil molecule appears easier to be deformed and adapted to different environments as compared to that when it is thio-substituted
Biochemical Analysis
Biochemical Properties
It is known that thiouracil derivatives, such as 5-Ethyl-2-thiouracil, can act as Brønsted acid/base catalysts .
Cellular Effects
It is known that thiouracil derivatives can have effects on cell growth and proliferation .
Molecular Mechanism
It is known that thiouracil derivatives can decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland .
Temporal Effects in Laboratory Settings
It is known that the clinical effects of thiouracil derivatives to treat the hyperthyroid state can have a lag period of up to two weeks, depending on the stores of thyroglobulin and other factors .
Dosage Effects in Animal Models
It is known that thiouracil derivatives can enhance growth in cattle and pigs .
Metabolic Pathways
It is known that thiouracil derivatives can be prepared by condensation of ethyl acetoacetate with thiourea .
Subcellular Localization
Studying the subcellular localization of proteins using microscopy has been instrumental in understanding cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-thiouracil typically involves the alkylation of 2-thiouracil. One common method is the reaction of 2-thiouracil with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually purified by recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-thiouracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield the corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiouracil derivatives.
Scientific Research Applications
5-Ethyl-2-thiouracil has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Medicine: It is explored for its antithyroid activity, similar to other thiouracil derivatives, and is used in the treatment of hyperthyroidism.
Comparison with Similar Compounds
- 2-Thiouracil
- 6-Methyl-2-thiouracil
- 6-Phenyl-2-thiouracil
- Propylthiouracil
Comparison: 5-Ethyl-2-thiouracil is unique due to the presence of an ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to 2-thiouracil, the ethyl group may enhance its lipophilicity and potentially its ability to cross biological membranes. Compared to 6-Methyl-2-thiouracil and 6-Phenyl-2-thiouracil, the position and type of substituent can significantly affect the compound’s pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
5-ethyl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBWJPAOAQCXAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388230 | |
Record name | 5-Ethyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34171-37-4 | |
Record name | 5-Ethyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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